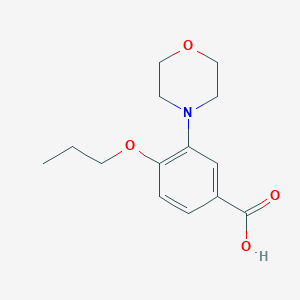

3-Morpholin-4-YL-4-propoxy-benzoic acid

Description

Overview of Benzoic Acid Scaffolds in Contemporary Chemical Biology.

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide range of biologically active molecules. researchgate.net They are found in numerous natural products and have been instrumental in the development of various therapeutic agents. preprints.orgresearchgate.net The carboxylic acid group of the benzoic acid scaffold is a key feature, often involved in crucial interactions with biological targets such as enzymes and receptors. ontosight.ai The aromatic ring provides a rigid framework that can be functionalized to modulate properties like lipophilicity, electronic distribution, and steric bulk, all of which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. researchgate.net Research has demonstrated the utility of benzoic acid derivatives as antimicrobial, anti-inflammatory, and antioxidant agents, highlighting their broad therapeutic potential. ontosight.aiglobalresearchonline.net

The Role of Morpholine (B109124) and Propoxy Moieties in Rational Molecular Design.

The strategic incorporation of specific functional groups is a key aspect of rational molecular design, aiming to enhance the desired properties of a lead compound. The morpholine and propoxy moieties present in 3-Morpholin-4-YL-4-propoxy-benzoic acid are excellent examples of such strategic modifications.

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net Its presence can improve aqueous solubility, an important factor for drug absorption and distribution. nih.govacs.org The nitrogen atom in the morpholine ring is weakly basic, which can influence the compound's pKa and its interaction with biological targets. nih.govacs.org Furthermore, the morpholine moiety can participate in hydrogen bonding and can act as a versatile synthetic handle for further molecular modifications. nih.govresearchgate.net It is often considered a "privileged structure" in drug discovery, as it is found in numerous approved and experimental drugs, where it can enhance potency and confer desirable drug-like properties. nih.govresearchgate.net

The propoxy group , an alkoxy substituent, also plays a significant role in modulating a molecule's properties. The introduction of a propoxy group can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. researchgate.net This functional group can also influence the compound's metabolic stability and its binding affinity to target proteins through hydrophobic interactions. researchgate.netnih.gov The length and branching of the alkyl chain in the alkoxy group can be fine-tuned to optimize these properties.

Interactive Data Table: Physicochemical Properties of Key Moieties

| Moiety | Typical Contribution to Molecular Properties | Potential Biological Interactions |

| Benzoic Acid | Acidity, planarity, scaffold for substitution | Ionic bonding, hydrogen bonding, pi-stacking |

| Morpholine | Increased hydrophilicity, metabolic stability, pKa modulation | Hydrogen bonding, dipole-dipole interactions |

| Propoxy Group | Increased lipophilicity, steric bulk | Hydrophobic interactions |

Methodological Approaches for the Research of Novel Chemical Entities.

The discovery and development of novel chemical entities like this compound rely on a variety of established and emerging research methodologies. These approaches can be broadly categorized into computational and experimental methods.

Computational approaches , often referred to as computer-aided drug design (CADD), have become indispensable in modern drug discovery. nih.gov These methods include:

Virtual Screening: This technique involves the computational screening of large libraries of virtual compounds against a biological target to identify potential hits. biosolveit.de

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, providing insights into binding affinity and mode of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new compounds. nih.gov

Experimental approaches are essential for validating computational predictions and fully characterizing a new chemical entity. Key experimental methods include:

Chemical Synthesis: The development of efficient and scalable synthetic routes is crucial for producing the compound of interest for further studies. medihealthpedia.com

In Vitro Biological Assays: These assays are used to evaluate the biological activity of a compound in a controlled laboratory setting, for example, by measuring its effect on a specific enzyme or cell line.

Structural Biology Techniques: Methods such as X-ray crystallography and NMR spectroscopy can provide detailed three-dimensional information about how a compound interacts with its biological target. nih.gov

The integration of these computational and experimental approaches, often within a chemogenomics framework, accelerates the identification and optimization of novel therapeutic agents. researchgate.net

Detailed Research Findings

While specific research findings for this compound are not extensively documented in publicly available literature, its structural components suggest potential areas of biological investigation. The combination of a substituted benzoic acid with a morpholine ring is a feature found in some reported biologically active molecules. For instance, certain morpholine-substituted benzoic acid derivatives have been explored for their potential as enzyme inhibitors. nih.gov The presence of the propoxy group could further modulate such activity by influencing the compound's ability to fit into the active site of a target protein.

Further research on this compound would likely involve its synthesis followed by a battery of in vitro and in silico evaluations to explore its potential biological activities.

Interactive Data Table: Potential Research Trajectory

| Research Phase | Methodologies | Expected Outcomes |

| Discovery & Design | Computational modeling (docking, QSAR) | Prediction of potential biological targets and activity. |

| Synthesis | Multi-step organic synthesis | Production of pure compound for testing. |

| In Vitro Evaluation | Enzyme inhibition assays, cell-based assays | Determination of biological activity and potency. |

| Structural Studies | X-ray crystallography, NMR spectroscopy | Elucidation of the compound's binding mode to its target. |

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLFQZJXFOJMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Morpholin 4 Yl 4 Propoxy Benzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 3-morpholin-4-yl-4-propoxy-benzoic acid identifies the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds associated with the morpholine (B109124) and propoxy groups as the primary points for disconnection. This approach leads to two main precursor fragments: a di-functionalized benzoic acid core and the respective morpholine and propoxy synthons.

The disconnection of the C-N bond between the benzoic acid ring and the morpholine nitrogen suggests a key intermediate such as 3-halo-4-propoxybenzoic acid (where the halogen is typically bromine or fluorine) or a related derivative amenable to amination. This strategy positions a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction as the final key step for installing the morpholine moiety.

Elucidation of Key Synthetic Pathways and Reaction Sequences

The synthesis of this compound can be achieved through several strategic pathways, primarily revolving around the sequential functionalization of a benzoic acid precursor. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Synthesis via Benzoic Acid Precursors and Derivatization

A prevalent synthetic route commences with a substituted benzoic acid that is systematically derivatized to introduce the required morpholine and propoxy groups. A common starting material is 4-hydroxy-3-nitrobenzoic acid. The synthesis of the key intermediate, 3-amino-4-propoxybenzoic acid, from this precursor illustrates this approach. The process involves the reduction of the nitro group to an amine, which can then be further modified or used to direct subsequent reactions. For instance, the synthesis of 3-amino-4-propoxybenzoic acid has been reported starting from 4-propoxy-3-nitrobenzoic acid. The reduction of the nitro group is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Another viable starting material is 3-amino-4-hydroxybenzoic acid, which offers the advantage of having the amino and hydroxyl groups already in place, although protection strategies may be necessary to achieve regioselective functionalization. The derivatization of these precursors often involves esterification of the carboxylic acid to prevent unwanted side reactions during the subsequent synthetic steps.

Regioselective Introduction of the Propoxy Chain

The introduction of the propoxy group at the 4-position of the benzoic acid ring is a critical step that must be performed with high regioselectivity. This is typically accomplished through a Williamson ether synthesis, which involves the alkylation of a hydroxyl group.

Starting from a 4-hydroxybenzoic acid derivative, such as methyl 3-amino-4-hydroxybenzoate or methyl 3-nitro-4-hydroxybenzoate, the phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide then reacts with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired 4-propoxy ether. The choice of base is crucial for the success of this reaction; common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. For example, in the synthesis of related compounds like Gefitinib, the alkylation of a hydroxybenzoate with 1-bromo-3-chloropropane (B140262) is achieved using potassium carbonate in DMF at elevated temperatures. nih.gov

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 70°C, 4h | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | nih.gov |

| 4-Hydroxy-3-nitrobenzoic acid derivative | Propyl halide | K₂CO₃ | DMF | Heat | 4-Propoxy-3-nitrobenzoic acid derivative | General Method |

Regioselective Incorporation of the Morpholine Heterocycle

The introduction of the morpholine ring at the 3-position of the 4-propoxybenzoic acid core is typically the final key transformation. This is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction. The choice of method depends on the nature of the leaving group at the 3-position of the benzoic acid intermediate.

If the intermediate is a 3-fluoro-4-propoxybenzoic acid derivative, a direct SNAr reaction with morpholine can be effective, particularly due to the activating effect of the carboxylic acid and propoxy groups. The reaction is usually carried out at elevated temperatures in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.

Alternatively, and more commonly for less activated aryl halides, transition-metal-catalyzed C-N cross-coupling reactions are employed. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for this transformation. A 3-bromo-4-propoxybenzoic acid intermediate would be a suitable substrate for this reaction. Typical conditions involve a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-phosphine complex), a phosphine ligand (e.g., XPhos, SPhos), a base (e.g., sodium tert-butoxide, cesium carbonate), and a non-polar solvent like toluene (B28343) or dioxane. chemrxiv.org

Copper-catalyzed amination, often referred to as the Ullmann condensation, is another viable strategy. This method typically involves reacting the 3-bromo-4-propoxybenzoic acid intermediate with morpholine in the presence of a copper catalyst (e.g., copper(I) iodide, copper powder) and a base, often at high temperatures. nih.gov A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which eliminates the need for protecting the carboxylic acid group. nih.gov

| Method | Substrate | Reagent | Catalyst/Ligand | Base | Solvent | Reference |

| Buchwald-Hartwig Amination | 3-Bromo-4-propoxybenzoic acid | Morpholine | Pd catalyst / Phosphine ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | chemrxiv.orgnih.gov |

| Ullmann Condensation | 3-Bromo-4-propoxybenzoic acid | Morpholine | CuI, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | nih.gov |

| SNAr | 3-Fluoro-4-propoxybenzoic acid | Morpholine | None | K₂CO₃ | DMF, DMSO | researchgate.net |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time, particularly for the C-N bond-forming step.

In the context of the Buchwald-Hartwig amination, high-throughput screening of various palladium precatalysts, phosphine ligands, and bases can identify the most effective combination for the specific substrate. For the coupling of morpholine with aryl bromides, ligands such as XPhos and t-BuXPhos have shown considerable efficacy. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or weaker inorganic bases such as cesium carbonate being commonly employed. Solvents like toluene and dioxane are often preferred.

For copper-catalyzed aminations, the optimization may involve screening different copper sources (e.g., CuI, Cu₂O, copper powder) and ligands (e.g., phenanthroline derivatives). The reaction temperature is a critical parameter, with higher temperatures often required to drive the reaction to completion.

Yield enhancement can also be achieved by ensuring the purity of intermediates at each stage of the synthesis. For instance, in the reduction of the nitro group, careful filtration to remove the palladium catalyst is necessary to prevent interference in subsequent steps. During the propoxylation step, controlling the stoichiometry of the alkylating agent and the base can minimize side reactions.

Preparation of Structural Analogues and Chemically Modified Derivatives

The synthetic routes established for this compound are amenable to the preparation of a variety of structural analogues and chemically modified derivatives. These modifications can be introduced by varying the starting materials or the reagents used in the key synthetic steps.

Analogues with different alkoxy chains at the 4-position can be synthesized by using alternative alkyl halides (e.g., bromoethane, bromobutane) in the Williamson ether synthesis step. This allows for the exploration of the effect of chain length on the properties of the final compound.

Modifications to the morpholine ring can be achieved by employing substituted morpholines in the final C-N coupling step. For example, using 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine (B170313) would introduce stereocenters and alter the steric profile of the molecule. A copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates has been reported for the synthesis of highly substituted morpholines, which could then be used in the N-arylation step. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Chemical Structures

Spectroscopic Techniques for Comprehensive Structural Elucidation.

Following a comprehensive review of available scientific literature, no specific experimental data on the Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) for 3-Morpholin-4-yl-4-propoxy-benzoic acid has been publicly reported. While this compound is commercially available and its molecular formula (C₁₄H₁₉NO₄) and weight (265.31 g/mol ) are known, detailed spectroscopic analyses that are crucial for unambiguous structural confirmation and understanding its electronic and chemical environment are not present in published, peer-reviewed studies. nih.govscbt.com

Such data is fundamental for a complete chemical characterization. NMR spectroscopy would provide detailed insights into the hydrogen and carbon framework of the molecule, while mass spectrometry would confirm its molecular weight and offer information about its fragmentation patterns, which is essential for structural verification.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.

There is no published research detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural assignment of this compound. Therefore, no data tables containing chemical shifts (δ), coupling constants (J), or signal multiplicities for the protons (¹H NMR) or carbon atoms (¹³C NMR) of this specific molecule can be provided.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.

A search of scientific databases and literature reveals no available mass spectrometry data for this compound. Consequently, information regarding its molecular ion peak (m/z) and the characteristic fragmentation patterns that would result from techniques such as electron ionization (EI) or electrospray ionization (ESI) is not available. This information would be critical for confirming the molecular weight and providing evidence for the compound's specific structural arrangement.

X-ray Crystallography for the Determination of Solid-State Molecular Architecture.

There are no published X-ray crystallography studies for this compound. As a result, no crystallographic data, such as the crystal system, space group, unit cell dimensions, or atomic coordinates, are available. This type of analysis is essential for definitively determining the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystallographic information exists for structurally related molecules, this data cannot be extrapolated to definitively describe the solid-state architecture of the title compound. researchgate.net

Computational and Theoretical Investigations in Chemical Biology

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into the three-dimensional structure, stability, and reactivity of a compound like 3-Morpholin-4-YL-4-propoxy-benzoic acid, which are crucial for predicting its behavior in a biological system.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.commdpi.com The process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. mdpi.com This optimization is critical because the geometry of a molecule dictates how it can interact with biological targets like proteins or enzymes. researcher.life

For a molecule such as this compound, a DFT calculation would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. researcher.life The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. nih.gov These parameters are essential for subsequent studies, including molecular docking and dynamics simulations. researcher.life

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table is for illustrative purposes only.

| Parameter | Atoms Involved | Value |

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| C(carboxyl)=O | 1.21 Å | |

| C(ring)-N(morpholine) | 1.38 Å | |

| C(ring)-O(propoxy) | 1.37 Å | |

| Bond Angle | O=C-O(H) | 122.5° |

| C-N-C(morpholine) | 112.0° | |

| C-O-C(propoxy) | 118.5° | |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | 179.5° |

| C(ring)-C(ring)-N-C(morpholine) | 45.0° |

Analysis of Frontier Molecular Orbitals and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netbhu.ac.in A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. researchgate.netnih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound This table is for illustrative purposes only.

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.2 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| HOMO-LUMO Gap | ΔE | 4.4 eV |

| Ionization Potential | I | 6.2 eV |

| Electron Affinity | A | 1.8 eV |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.2 |

| Chemical Softness | S | 0.45 |

| Electrophilicity Index | ω | 3.64 |

Molecular Modeling Approaches for Ligand-Biomacromolecule Interactions

Molecular modeling simulates the interaction between a small molecule (ligand), such as this compound, and a large biological macromolecule, typically a protein. These approaches are central to structure-based drug design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when it binds to a receptor to form a stable complex. nih.govetflin.com The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function. nih.gov This function calculates a score, often expressed as binding energy in kcal/mol, which estimates the strength of the interaction. etflin.comyoutube.com A more negative binding energy value typically indicates a stronger and more stable interaction. youtube.comnih.gov

Docking studies can reveal crucial information about the binding mode, identifying key amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. youtube.com This information is invaluable for understanding the basis of molecular recognition and for designing molecules with improved affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein (e.g., a Kinase) This table is for illustrative purposes only.

| Parameter | Value/Description |

| Binding Energy | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carboxyl group with Lysine (LYS) 76 |

| Morpholine (B109124) oxygen with Aspartic Acid (ASP) 184 | |

| Key Hydrophobic Interactions | Propoxy group with Leucine (LEU) 130 |

| Benzoic ring with Phenylalanine (PHE) 180 |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net An MD simulation calculates the motion of every atom in the ligand-protein complex within a simulated physiological environment (including water and ions), allowing researchers to observe how the complex behaves and changes. researchgate.net

The primary goal is to assess the stability of the predicted binding pose and the interactions holding the complex together. researchgate.netrsc.org Key metrics analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A low and stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests the complex is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. High fluctuations in the binding site could suggest instability, while stable interactions are characterized by low RMSF values for the interacting residues. researchgate.net

MD simulations provide a more realistic assessment of the ligand-receptor interaction, confirming the stability of key contacts predicted by docking and providing insights into the conformational changes that may occur upon binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me

To build a QSAR model, a set of molecules with known activities (a training set) is described by various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov Statistical techniques are then used to develop an equation that relates these descriptors to the observed biological activity. mdpi.com

A validated QSAR model can be used to predict the activity of new, untested compounds, helping to prioritize which molecules to synthesize and test in the laboratory. mdpi.comjove.com If this compound were part of a series of related compounds, a QSAR study could help identify which structural features (e.g., the morpholine ring, the propoxy chain) are most important for its biological effect.

A hypothetical QSAR equation might look like this:

pIC₅₀ = 0.65 * logP - 0.21 * TPSA + 0.45 * (No. of H-bond Acceptors) + 2.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

logP represents the lipophilicity of the molecule.

TPSA is the topological polar surface area.

No. of H-bond Acceptors is the count of hydrogen bond acceptors in the molecule.

This equation would suggest that higher lipophilicity and more hydrogen bond acceptors increase activity, while a larger polar surface area decreases it.

Development of Predictive Models for Structure-Activity Relationships

The development of predictive models for the structure-activity relationships (SAR) of compounds like this compound is a cornerstone of modern drug discovery. These models aim to correlate the structural features of a molecule with its biological activity. For a series of analogs of this compound, a typical QSAR study would involve the generation of a dataset of molecules with varying substituents on the benzoic acid ring, the propoxy chain, or the morpholine ring, along with their corresponding measured biological activities (e.g., inhibitory concentrations against a specific target).

The process would involve sophisticated statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. The goal is to create a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Table 1: Illustrative Data for a Hypothetical QSAR Model Development

| Compound ID | R1-Substituent | R2-Substituent | Log(1/IC50) |

| 1 | H | H | 5.2 |

| 2 | Cl | H | 5.8 |

| 3 | OCH3 | H | 5.5 |

| 4 | H | CH3 | 5.3 |

| 5 | H | F | 5.4 |

This table represents a hypothetical dataset that would be used to build a QSAR model. The R1 and R2 substituents would represent modifications at different positions of the this compound scaffold, and Log(1/IC50) is a common measure of biological activity.

Selection and Validation of Molecular Descriptors in QSAR Models

The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. These descriptors are numerical representations of the chemical and physical properties of a molecule. For this compound and its analogs, a wide array of descriptors would be calculated using specialized software. These can be broadly categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices (e.g., Randić index, Balaban index), connectivity indices, and counts of specific chemical features.

3D descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Following the calculation of a large pool of descriptors, statistical methods such as genetic algorithms or stepwise regression are employed to select a smaller subset of descriptors that are most relevant to the biological activity.

Validation of the final QSAR model is paramount to ensure its predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds that were not used in the model building process. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a reliable and predictive QSAR model.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching and compactness |

| Geometrical | Molecular Surface Area | 3D shape and size |

| Electronic | Dipole Moment | Polarity of the molecule |

| Hydrophobic | LogP | Lipophilicity |

In Silico Pharmacokinetic and Drug-Likeness Profiling

Beyond predicting biological activity, computational methods are invaluable for assessing the pharmacokinetic properties and drug-likeness of a compound like this compound. This in silico profiling helps to identify potential liabilities early in the drug discovery process, saving time and resources.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are key determinants of a drug's efficacy and safety. Computational models can predict various ADME parameters, including:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Drug-likeness is a qualitative concept that assesses whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules-based filters, such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted In Silico Properties for a Hypothetical Compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 Da | Favorable for oral absorption |

| LogP | < 5 | Optimal lipophilicity |

| H-bond Donors | < 5 | Good membrane permeability |

| H-bond Acceptors | < 10 | Good membrane permeability |

| Polar Surface Area | < 140 Ų | Associated with good bioavailability |

This table provides an example of the output from an in silico drug-likeness and pharmacokinetic prediction for a compound like this compound.

Structure Activity Relationship Sar Studies of Substituted Benzoic Acids

Identification of Crucial Structural Determinants for Modulating Biological Effects

In the realm of substituted benzoic acids, several structural features are consistently identified as crucial determinants for modulating biological activity. The foundational benzoic acid scaffold serves as a key anchor, with its carboxylic acid group often engaging in vital hydrogen bonding or ionic interactions with biological targets. The aromatic ring provides a rigid platform for the precise spatial orientation of various substituents.

For a molecule like 3-Morpholin-4-YL-4-propoxy-benzoic acid, the critical structural determinants would likely be:

The Carboxylic Acid Group: This acidic moiety is a primary site for interaction with receptors and enzymes, often acting as a hydrogen bond donor and acceptor. Its pKa value, influenced by other ring substituents, is a key factor in its ionization state at physiological pH, which in turn affects its binding and transport properties.

The Phenyl Ring: This aromatic core acts as a scaffold, and its electronic properties are modulated by the attached morpholine (B109124) and propoxy groups. The electron density of the ring can influence the acidity of the carboxylic acid and participate in pi-stacking interactions with biological targets.

Investigation of Positional and Substituent Effects on Molecular Efficacy

The positioning of substituents on the benzoic acid ring has a profound impact on molecular efficacy. The relative positions of the morpholine and propoxy groups in this compound are likely to create a distinct electronic and steric profile.

Positional Isomerism: The arrangement of substituents at the 3 and 4 positions is a key determinant of activity. Shifting these groups to other positions on the ring would significantly alter the molecule's shape and the orientation of its functional groups, likely leading to a dramatic change in biological activity. For instance, an ortho-substituted analogue might exhibit different intramolecular hydrogen bonding possibilities compared to a meta or para-substituted one.

Nature of Substituents: The choice of a morpholine and a propoxy group is specific. Replacing the morpholine with a different heterocyclic amine (e.g., piperidine (B6355638) or piperazine) would alter the basicity, lipophilicity, and hydrogen bonding capacity. Similarly, modifying the propoxy chain (e.g., changing its length to ethoxy or butoxy) would impact the molecule's lipophilicity and steric bulk, which are crucial for fitting into a binding site.

Below is a table illustrating the potential impact of hypothetical substituent modifications on key physicochemical properties, based on general chemical principles.

| Position | Original Substituent | Hypothetical Modification | Predicted Impact on Physicochemical Properties |

| 3 | Morpholin-4-yl | Piperidin-1-yl | Increased basicity and lipophilicity. |

| 3 | Morpholin-4-yl | H | Reduced size, loss of a key interaction site. |

| 4 | Propoxy | Methoxy | Decreased lipophilicity and steric bulk. |

| 4 | Propoxy | Isopropoxy | Increased steric bulk near the ring. |

The Contribution of the Morpholine Ring and Propoxy Chain to SAR

The morpholine ring and the propoxy chain each make distinct and significant contributions to the structure-activity relationship of the parent compound.

The Morpholine Ring: The morpholine moiety is a popular feature in medicinal chemistry for several reasons. Its nitrogen atom provides a basic center that can be protonated at physiological pH, allowing for ionic interactions. The oxygen atom can act as a hydrogen bond acceptor. The chair conformation of the morpholine ring also introduces a specific three-dimensional shape. In the context of this compound, the morpholine ring likely contributes to:

Solubility: The polar nature of the morpholine can enhance aqueous solubility.

Target Binding: The nitrogen and oxygen atoms can form specific hydrogen bonds or ionic interactions with a biological target.

Pharmacokinetic Properties: The presence of the morpholine can influence metabolic stability and absorption.

The Propoxy Chain: The 4-propoxy group is primarily a lipophilic substituent. Its contribution to the SAR is likely related to:

Van der Waals Interactions: The alkyl chain can engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein.

Steric Influence: The size and conformation of the propoxy group can influence how the molecule fits into a binding site and can also affect the orientation of the adjacent morpholine group.

Principles of Rational Design Derived from SAR Data for Analogues

While specific SAR data for this compound is unavailable, principles of rational drug design can be extrapolated from general knowledge of related compound classes. The design of analogues would focus on systematically modifying the three key components of the molecule to explore and optimize potential biological activity.

Modification of the Benzoic Acid Core:

The carboxylic acid could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid to modulate acidity and binding interactions.

The phenyl ring could be substituted with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties.

Exploration of the Morpholine Moiety:

Analogues could be synthesized with different heterocyclic amines at the 3-position to probe the importance of the morpholine's specific properties.

Substitution on the morpholine ring itself could be explored to introduce additional functionality or to fine-tune its conformation.

Variation of the Alkoxy Chain:

The length and branching of the alkoxy chain at the 4-position could be varied to optimize lipophilicity and steric interactions.

The oxygen of the propoxy group could be replaced with sulfur or nitrogen to create thioether or amine analogues, respectively.

A systematic exploration of these modifications, guided by computational modeling and followed by biological evaluation, would be the standard approach to elucidate the detailed SAR for this class of compounds and to design more potent and selective analogues.

Mechanistic Investigations of Molecular Action at the Biological Level

Identification and Validation of Specific Molecular Targets

There is no available scientific literature that identifies or validates specific molecular targets for 3-Morpholin-4-yl-4-propoxy-benzoic acid.

Detailed Studies of Enzyme Inhibition Kinetics and Binding Mechanisms

No studies detailing the enzyme inhibition kinetics or binding mechanisms of this compound have been found in the public domain.

Exploration of Hydrolase Enzyme Inhibition Profiles (e.g., Neuraminidase, Histone Deacetylase 8, Fatty Acid Synthase Enzymes)

There are no published data on the inhibitory profile of this compound against hydrolase enzymes such as neuraminidase, histone deacetylase 8, or fatty acid synthase.

Assessment of Protein Kinase Inhibition Activities and Selectivity

Information regarding the assessment of protein kinase inhibition activities and the selectivity of this compound is not available in current scientific literature.

Characterization of Receptor-Ligand Interaction Dynamics and Specificity

There are no research findings available that characterize the receptor-ligand interaction dynamics and specificity of this compound.

Analysis of Modulation Effects on Intracellular Signal Transduction Pathways

No studies have been published that analyze the modulation effects of this compound on intracellular signal transduction pathways.

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactive Analogues and Scaffolds

Researchers have successfully designed and synthesized new series of Roflumilast analogues by modifying various parts of the parent molecule. For instance, replacing the amide linker or altering the peripheral aromatic rings has led to compounds with preferential selectivity for the PDE4B isozyme over the PDE4D isozyme. nih.govnih.gov This is significant because the inhibition of different subtypes is linked to distinct therapeutic effects and side effects. rsc.org Studies have shown that analogues incorporating benzothiazole moieties exhibit not only potent PDE4B inhibition but also improved metabolic stability and longer in vivo half-lives compared to the original compound. nih.govnih.gov Another approach involves the synthesis of analogues with crown ether structures, exploring how significant structural modifications impact biological activity. scientific.netresearchgate.net

| Modification Strategy | Target Moiety | Observed Outcome | Reference |

| Benzothiazole Substitution | Amide-linked aromatic ring | Increased preferential selectivity for PDE4B over PDE4D; improved pharmacokinetic profile. | nih.gov |

| 2-Mercaptobenzothiazole Substitution | Amide-linked aromatic ring | Significantly improved metabolic stability and a 3-fold greater in-vivo half-life. | nih.gov |

| Hydroxyphenyl Substitution | Amide-linked aromatic ring | Potent inhibition of PDE4B, with IC50 values comparable to Roflumilast. | nih.gov |

| Crown Ether Integration | Benzoic acid portion | Creation of novel structural analogues for further biological evaluation. | scientific.netresearchgate.net |

Integration of Advanced Computational and Experimental Methodologies in Compound Discovery

The discovery of novel inhibitors is increasingly driven by the integration of sophisticated computational and experimental techniques. plos.org Computer-aided drug design (CADD) has become indispensable for rapidly screening vast chemical libraries and predicting the binding affinity of new molecules for the PDE4 catalytic site. plos.orgtandfonline.com These in silico approaches accelerate the initial phases of drug development and help prioritize candidates for synthesis and experimental validation. plos.orgfrontiersin.org

Methodologies such as molecular docking, pharmacophore-based virtual screening, and molecular dynamics (MD) simulations are routinely employed. plos.orgnih.gov Virtual screening can efficiently narrow down millions of compounds to a manageable number of promising hits. plos.org Subsequently, molecular docking predicts how these selected molecules will interact with the PDE4 active site. nih.govnih.gov MD simulations provide deeper insights by modeling the dynamic behavior of the compound-protein complex over time, helping to confirm the stability of the interaction. tandfonline.commdpi.com The predictions from these computational models are then used to guide the synthesis of the most promising compounds, which undergo experimental validation through in vitro enzyme assays and cell-based studies. plos.orgnih.gov This synergistic loop, where computational predictions are tested experimentally and the results are fed back to refine the models, creates a highly efficient discovery pipeline. plos.org

| Methodology | Application in Compound Discovery | Key Advantage | Reference |

| Virtual Screening | Identifies potential PDE4 inhibitors from large chemical databases. | Rapidly and economically explores a vast chemical space. | plos.orgtandfonline.com |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to the PDE4 active site. | Provides structural insights into protein-ligand interactions to guide analogue design. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex to assess stability. | Confirms the stability of predicted binding modes and interactions. | tandfonline.commdpi.com |

| Pharmacophore Modeling | Defines the essential 3D features required for PDE4 inhibition. | Used to screen for novel scaffolds that fit the required structural and chemical features. | tandfonline.com |

| Proteochemometrics (PCM) | Investigates the interaction space between multiple ligands and related protein targets (e.g., PDE4B vs. PDE4D). | Helps identify structural features that determine subtype selectivity. | rsc.org |

Design and Synthesis of Molecular Probes for Advanced Biological Systems

Building upon the 3-Morpholin-4-YL-4-propoxy-benzoic acid scaffold, the design of specialized molecular probes represents a significant future direction. These chemical tools are engineered to investigate the biological roles of PDE4 enzymes with high precision. By modifying the core structure to incorporate reporter tags—such as fluorescent dyes, biotin, or photo-reactive groups—researchers can create probes for a variety of advanced applications.

For example, a fluorescently-labeled analogue could be used in cellular imaging studies to visualize the subcellular localization of PDE4 enzymes and observe target engagement in real-time. A biotin-conjugated probe could be used in chemoproteomic experiments to isolate and identify PDE4 and its binding partners from cell lysates, shedding light on its interaction networks. Furthermore, the development of photoaffinity probes, which form a covalent bond with the target enzyme upon UV light exposure, can irreversibly label the active site, facilitating detailed structural and functional studies. While specific probes based on this exact benzoic acid structure are an emerging area, the principles are well-established for other enzyme inhibitors and provide a clear roadmap for future research. chemicalprobes.orgnih.gov

| Probe Type | Reporter Tag | Potential Application | Research Goal |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, fluorescence resonance energy transfer (FRET) assays. | Visualize enzyme localization and quantify target engagement within living cells. |

| Affinity Probe | Biotin | Affinity purification, pull-down assays followed by mass spectrometry. | Isolate PDE4 and identify its protein-protein interaction network. |

| Photoaffinity Label | Photoreactive group (e.g., benzophenone, diazirine) | Irreversible labeling of the enzyme's active site. | Map the precise binding site and aid in structural biology studies. |

| Radiolabeled Probe | Radioisotope (e.g., ³H, ¹⁴C) | Radioligand binding assays, PET imaging in preclinical models. | Quantify receptor density and occupancy with high sensitivity. |

Q & A

Q. What synthetic strategies are recommended for 3-Morpholin-4-YL-4-propoxy-benzoic acid to ensure high purity and yield?

Answer:

- Reaction Design : Begin with a benzoic acid core substituted at the 3- and 4-positions. Introduce the morpholine moiety via nucleophilic substitution (e.g., using morpholine in DMF under reflux) and the propoxy group via alkylation (e.g., propyl bromide with a base like K₂CO₃).

- Optimization : Control temperature (60–80°C for morpholine coupling; 100–120°C for propoxy introduction) and pH (neutral for substitution, basic for alkylation). Use anhydrous conditions to avoid hydrolysis.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress with TLC .

Q. How can researchers validate the molecular structure of this compound?

Answer:

- Spectroscopic Analysis :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine’s methylene protons at δ 3.5–3.7 ppm; propoxy’s methyl group at δ 1.0–1.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 294.3 g/mol).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (slow evaporation in ethanol) and solve the structure using SHELX software (SHELXL for refinement, SHELXS for solution) .

Advanced Research Questions

Q. How can contradictory data between computational modeling and experimental results for this compound’s conformation be resolved?

Answer:

- Refinement of Models : Re-optimize density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) with solvent effects (PCM model for ethanol).

- Experimental Validation : Perform variable-temperature NMR to study rotational barriers of the morpholine ring or propoxy chain. Compare with molecular dynamics (MD) simulations.

- Crystallographic Cross-Check : Use X-ray diffraction data to validate bond angles and torsional preferences, resolving ambiguities in computational predictions .

Q. What mechanistic insights explain the compound’s inhibition of cytochrome P450 enzymes?

Answer:

- Kinetic Studies : Conduct time-dependent inhibition assays (e.g., pre-incubate enzyme with compound, monitor NADPH depletion). Calculate IC₅₀ and Kᵢ values.

- Structural Analysis : Co-crystallize the compound with the enzyme (e.g., CYP3A4) to identify binding interactions (morpholine’s oxygen may coordinate the heme iron).

- Fluorescence Quenching : Track conformational changes using tryptophan fluorescence in the enzyme’s active site upon inhibitor binding .

Q. How can researchers address unexpected byproducts during large-scale synthesis?

Answer:

- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., incomplete propoxy substitution or morpholine ring oxidation).

- Process Optimization : Adjust stoichiometry (excess propyl bromide to drive alkylation) and reaction time (longer durations for complete substitution).

- Mitigation Strategies : Introduce scavengers (e.g., molecular sieves to absorb water) or switch solvents (toluene instead of DMF for higher boiling points) .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Morpholine Coupling) | 60–80°C | Higher temps accelerate substitution but risk decomposition |

| Solvent (Alkylation) | Anhydrous DMF | Prevents hydrolysis of propoxy group |

| Purification Method | Ethanol/water recrystallization | Removes unreacted morpholine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.